molecular formula C6H15As B1607241 Triethylarsine CAS No. 617-75-4

Triethylarsine

Cat. No. B1607241
CAS RN: 617-75-4
M. Wt: 162.1 g/mol
InChI Key: WWVNWQJKWKSDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylarsine is a chemical compound with the formula C6H15As. It has a molecular weight of 162.1049 .


Molecular Structure Analysis

The Triethylarsine molecule contains a total of 21 bonds. There are 6 non-H bonds and 3 rotatable bonds .


Chemical Reactions Analysis

The thermal decomposition of Triethylarsine has been studied. It decomposes at a lower temperature than arsine (AsH3). The decomposition proceeds via a radical process at a temperature above 700°C .


Physical And Chemical Properties Analysis

Triethylarsine has a triple point temperature of 181.8 K. The enthalpy of vaporization is 38.1 ± 1.5 kJ/mol at 306 K and 38.5 ± 0.7 kJ/mol at 334 K. The enthalpy of fusion is 11.058 kJ/mol at 181.8 K .

Scientific Research Applications

  • Synthesis of Organic Compounds : Triethylamine facilitates esterification reactions, proving useful in the synthesis of benzyl esters from amino acid and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).

  • Gas Sensing Technology : Triethylamine is harmful to human health, making its detection crucial. Research has led to the development of sensitive gas sensors for triethylamine, employing materials like platinum-supported cerium-doped indium oxide. These sensors are important for environmental monitoring and healthcare (Zhou et al., 2020).

  • Semiconductor Fabrication : The compound has been used in the epitaxial growth of gallium arsenide, a key material in semiconductor technology. However, this process can introduce impurities, and research continues to improve the quality of the resulting layers (Maeda et al., 1989).

  • Chemical Synthesis Catalysis : In chemical synthesis, triethylamine acts as an efficient catalyst. It has been used in the synthesis of complex organic compounds like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under specific conditions (Nabid, Rezaei, Ghahremanzadeh, & Bazgir, 2010).

  • Anesthetizing Agent in Entomology : Triethylamine has applications in entomology, particularly as an anesthetizing agent for mosquitoes. It has been used in studies to understand mosquito physiology and immune response (Chen & Hillyer, 2013).

  • Chemiluminescence Applications : The compound has been found to enhance chemiluminescence in certain systems, like carbon dots/K2S2O8. This finding has implications for developing sensitive detection methods for triethylamine (H. Zhang, X. Zhang, & Dong, 2015).

Safety And Hazards

Triethylarsine is highly flammable and fatal if swallowed, in contact with skin, or if inhaled. It may cause genetic defects and cancer .

properties

IUPAC Name

triethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNWQJKWKSDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[As](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210702
Record name Arsine triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylarsine

CAS RN

617-75-4
Record name Triethylarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsine triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylarsine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLARSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M992L6PA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylarsine
Reactant of Route 2
Triethylarsine
Reactant of Route 3
Triethylarsine
Reactant of Route 4
Triethylarsine
Reactant of Route 5
Triethylarsine
Reactant of Route 6
Triethylarsine

Citations

For This Compound
602
Citations
SH Li, CA Larsen, GB Stringfellow - Journal of crystal growth, 1991 - Elsevier
Pyrolysis of triethylarsine (TEAs) and diethylarsine (DEAsH) has been studied at atmospheric pressure in a flow tube reactor using mass spectrometry. He and D 2 were selected as the …
Number of citations: 3 www.sciencedirect.com
A Albinati, C Arz, PS Pregosin - Inorganic Chemistry, 1987 - ACS Publications
There is a long-standing interest in the interaction of transition metals with proximate carbon-hydrogen bonds. 1 Molecular structure studies suggest M—HC bonding inter-actions occur …
Number of citations: 111 pubs.acs.org
S Otto, AJ Muller - Acta Crystallographica Section C: Crystal Structure …, 2001 - scripts.iucr.org
The crystal structure of cis-[PtCl2(C6H15As)2], (I), is isostructural with a previously reported structure of cis-[PtCl2(C6H15P)2], (II). A new polymorph of (II) is also reported here. Selected …
Number of citations: 21 scripts.iucr.org
WE Hatfield, JT Yoke III - Inorganic Chemistry, 1962 - ACS Publications
It has been shown4 that triethylamine does not react with anhydrous calcium or zinc halides, and that it gives only 1: 1 complexes with the cobalt (II) halides. These 1: 1 complexes are …
Number of citations: 22 pubs.acs.org
T Kaneko, H Asahi, Y Itani, Y Okuno, S Gonda - Journal of crystal growth, 1991 - Elsevier
We report metalorganic molecular beam epitaxial (MOMBE) growth of GaSb and InAsSb using triethylgallium (TEGa), trimethylindium (TMIn), triethylstibine (TESb), and triethylarsine (…
Number of citations: 19 www.sciencedirect.com
RL Hudson, F Williams - The Journal of Physical Chemistry, 1980 - ACS Publications
Some time ago, the anisotropic ESR spectra of the dimer radical cations P2 (OMe) 6+ and As2 (Et) 6+(Me= methyl and Et= ethyl) were presented and analyzed by first-order ESR theory …
Number of citations: 9 pubs.acs.org
K Hayashida, T Tanaka, M Nishio, Y Chang… - Journal of crystal …, 2002 - Elsevier
We have grown p-type ZnTe films on (100) ZnTe at a relatively low growth temperature by atmospheric pressure metal organic vapor phase epitaxy using triethylarsine. The dopant …
Number of citations: 8 www.sciencedirect.com
P Sommerville, M Laing - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
… Tetrachlorobis(triethylarsine oxide)uranium(IV): UCl 4 .2(… B32, 1551 Tetrachiorobis(triethylarsine Oxide)uranium(IV): U … 1552 TETRACHLOROBIS(TRIETHYLARSINE OXIDE)URANIUM(…
Number of citations: 3 scripts.iucr.org
JGH Du Preez, BJ Gellatly, M Laing - J. Inorg. Nucl. Chem.;(United …, 1976 - osti.gov
Arsine oxide ligands are known to be strong oxygen donors. Recent conductometric and potentiometric studies in non-aqueous media showed that As=0 ligands are remarkably …
Number of citations: 2 www.osti.gov
T Maeda, M Hata, Y Zempo, N Fukuhara… - Applied …, 1989 - Wiley Online Library
The thermal decomposition of triethylarsine (TEAs) has been studied. It decomposes at a lower temperature than arsine (AsH 3 ). The decomposition proceeds via a radical process at a …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.